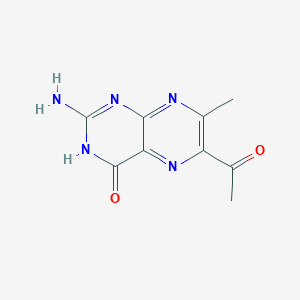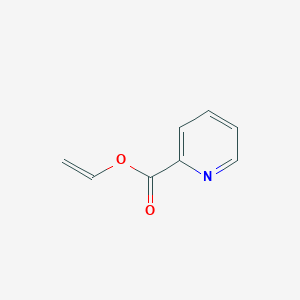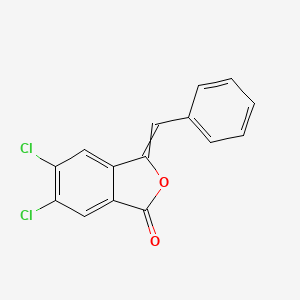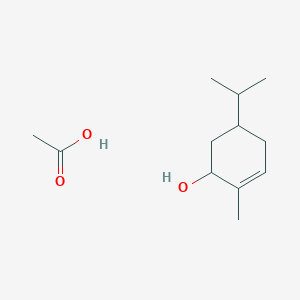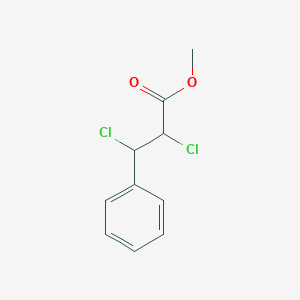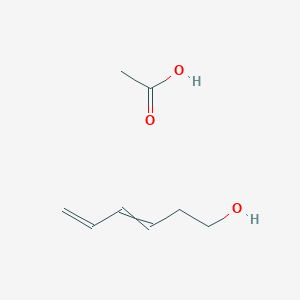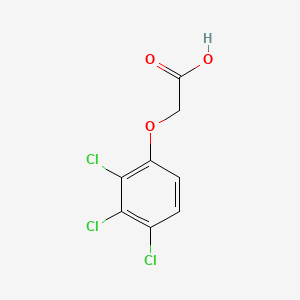
Acetic acid, (2,3,4-trichlorophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (2,3,4-trichlorophenoxy)- is a synthetic organic compound belonging to the class of chlorophenoxy acids. It is structurally characterized by the presence of three chlorine atoms attached to a phenoxy group, which is further linked to an acetic acid moiety. This compound is known for its herbicidal properties and has been used in various agricultural applications to control broad-leafed weeds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3,4-trichlorophenoxy)- typically involves the reaction of 2,3,4-trichlorophenol with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the phenoxyacetic acid derivative. The general reaction scheme is as follows:
2,3,4-Trichlorophenol+Chloroacetic acidNaOHAcetic acid, (2,3,4-trichlorophenoxy)−
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (2,3,4-trichlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxyacetic acids.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, (2,3,4-trichlorophenoxy)- has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on plant growth and development due to its herbicidal properties.
Medicine: Explored for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Employed in the formulation of herbicides and pesticides for agricultural use.
Mecanismo De Acción
The herbicidal action of acetic acid, (2,3,4-trichlorophenoxy)- is primarily due to its ability to mimic natural plant hormones called auxins. By disrupting the normal growth processes, it causes uncontrolled growth and eventually leads to the death of the plant. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in the formulation of Agent Orange, a defoliant used during the Vietnam War.
Uniqueness
Acetic acid, (2,3,4-trichlorophenoxy)- is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. Its herbicidal activity is comparable to other chlorophenoxy acids, but the presence of three chlorine atoms in the 2,3,4-positions makes it particularly effective against certain types of weeds.
Propiedades
Número CAS |
25141-27-9 |
|---|---|
Fórmula molecular |
C8H5Cl3O3 |
Peso molecular |
255.5 g/mol |
Nombre IUPAC |
2-(2,3,4-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-1-2-5(8(11)7(4)10)14-3-6(12)13/h1-2H,3H2,(H,12,13) |
Clave InChI |
QMSFHWZMMPPKIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OCC(=O)O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


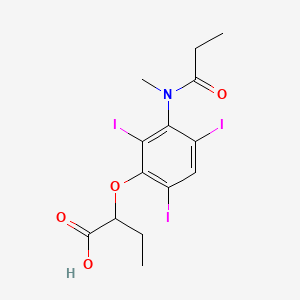
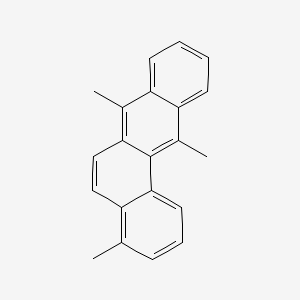
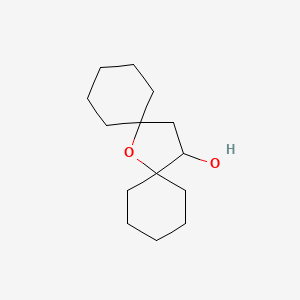
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)

![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
